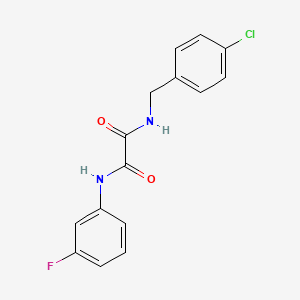
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of ions across cell membranes. CFTR(inh)-172 has been shown to inhibit the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.
作用機序
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 inhibits the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of ions across cell membranes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in a dose-dependent manner. In vivo studies have shown that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can reduce the transport of ions across cell membranes in animal models of cystic fibrosis.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and administer. Another advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. One limitation is that it may not be effective in all cases of cystic fibrosis, as there are many different mutations that can affect the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide.
将来の方向性
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172. One direction is to continue to study its potential therapeutic applications in the treatment of cystic fibrosis. Another direction is to investigate its potential as a tool for studying the role of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in other physiological processes. Additionally, there is a need for further research on the mechanism of action of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172, as well as its potential side effects.
合成法
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide gene, which encodes the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide protein. N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in vitro and in vivo, making it a potential therapeutic agent for the treatment of cystic fibrosis.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-4-10(5-7-11)9-18-14(20)15(21)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIKZTMTDYGWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367524 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
CAS RN |
6206-09-3 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

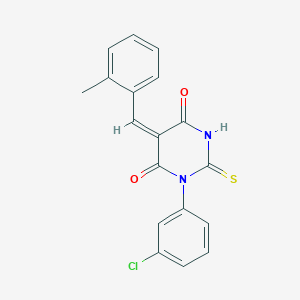
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
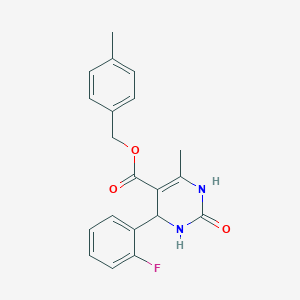
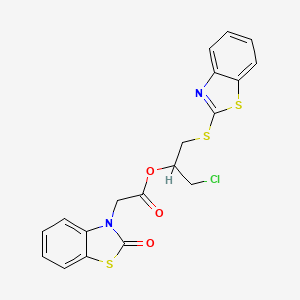

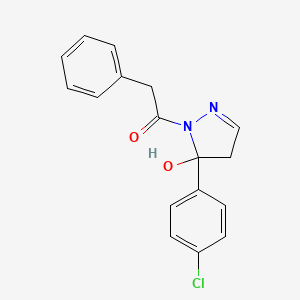
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
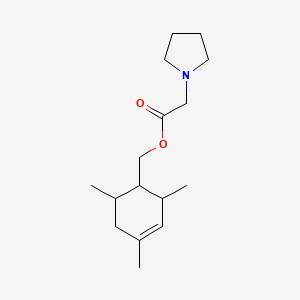
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)